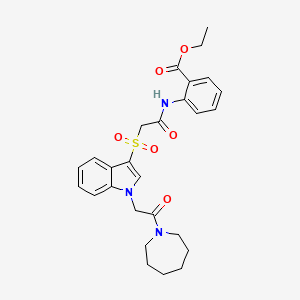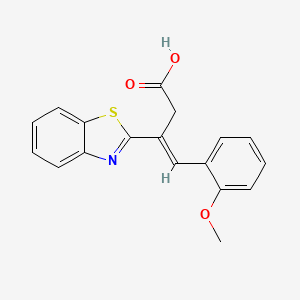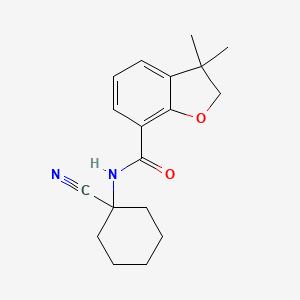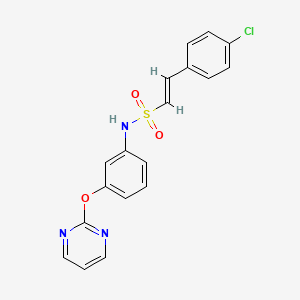![molecular formula C19H19N3O2 B2994962 N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide CAS No. 1029764-04-2](/img/structure/B2994962.png)
N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide is a synthetic organic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound has gained attention in scientific research due to its potential therapeutic applications and unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized by reacting anthranilic acid derivatives with appropriate reagents to form 2-substituted-4(3H)-quinazolinones.
Etherification: The quinazoline derivative is then subjected to etherification with N-phenylacetamide under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic applications in treating infections and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial quorum sensing systems, thereby reducing biofilm formation and virulence factor production . Molecular docking studies have shown that the compound can bind to bacterial transcriptional regulators, disrupting their function and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
- 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas
Uniqueness
N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide is unique due to its specific quinazoline core structure and the presence of both ethyl and phenylacetamide groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
N-ethyl-2-(2-methylquinazolin-4-yl)oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-22(15-9-5-4-6-10-15)18(23)13-24-19-16-11-7-8-12-17(16)20-14(2)21-19/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAYUXSBKXWXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-((4-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2994886.png)
![1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2994888.png)
![Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate](/img/structure/B2994889.png)



![1-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2994894.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2994899.png)
